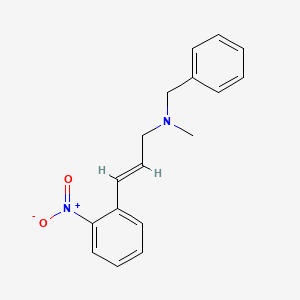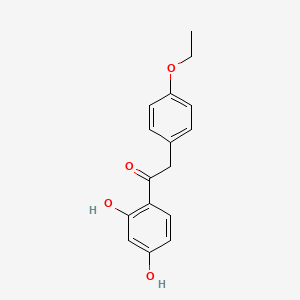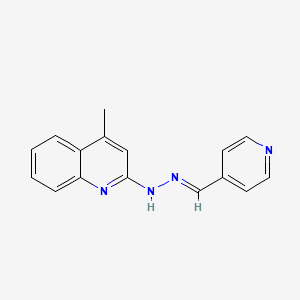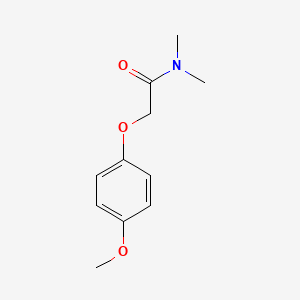
2-(4-methoxyphenoxy)-N,N-dimethylacetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been thoroughly investigated, demonstrating a variety of synthetic pathways using precursors and reagents that result in a large number of possible contaminants, by-products, intermediates, and impurities. Such synthetic routes include reductive amination, Leuckart method, and Birch reduction among others, which are critical in understanding the synthesis of 2-(4-methoxyphenoxy)-N,N-dimethylacetamide (Stojanovska et al., 2013).
Molecular Structure Analysis
Studies on similar compounds emphasize the significance of molecular structure in determining the chemical and physical properties of such molecules. The structural analysis often involves spectroscopic methods, including NMR and mass spectrometry, which are pivotal in elucidating the structure of complex organic compounds (Wahab et al., 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of 2-(4-methoxyphenoxy)-N,N-dimethylacetamide can be inferred from studies on related compounds. These studies highlight the importance of functional groups and molecular structure in determining reactivity towards various chemical reagents and conditions. For instance, the presence of methoxy groups significantly influences the compound's reactivity in synthetic and degradation processes (Carballeira, 2002).
Applications De Recherche Scientifique
Thermochemical and Quantum-Chemical Studies
Methoxyphenols, including 4-methoxyphenol, a structural component of 2-(4-methoxyphenoxy)-N,N-dimethylacetamide, have been extensively studied for their ability to form strong inter- and intramolecular hydrogen bonds. These compounds are crucial in various antioxidants and biologically active molecules. Research has delved into their thermochemical properties and quantum-chemical behavior, contributing significantly to understanding their roles in different chemical and biological systems (Varfolomeev et al., 2010).
Synthesis and Structural Analysis
The synthesis and molecular structures of compounds related to 2-(4-methoxyphenoxy)-N,N-dimethylacetamide have been reported. For example, compounds synthesized via the Schiff bases reduction route, including 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol, demonstrate the complexity and versatility of methoxyphenol derivatives in chemical synthesis (Ajibade & Andrew, 2021).
Polymer Science
In polymer science, N,N-dimethylacetamide derivatives play a crucial role. They have been used to synthesize various polymeric materials with unique properties like thermal stability, solubility, and mechanical strength. These polymers find applications in fields ranging from materials science to potential biomedical uses (Irvin et al., 1996).
Antifungal Applications
Some derivatives of 4-methoxy-N,N-dimethylpyrimidin, closely related to 2-(4-methoxyphenoxy)-N,N-dimethylacetamide, have been synthesized and investigated for their antifungal properties. These studies contribute to the development of new antifungal agents, demonstrating the potential biomedical applications of these compounds (Jafar et al., 2017).
Viscosity and Molecular Interactions
Research into the molecular interactions and viscosity behavior of N,N-dimethylacetamide mixtures, including those with methoxyethanol, has been conducted. These studies provide valuable insights into the behavior of these compounds at the molecular level, which is essential for various industrial and scientific applications (Messaâdi et al., 2015).
Catalysis and Chemical Synthesis
Compounds like 4-methoxyphenol, a component of 2-(4-methoxyphenoxy)-N,N-dimethylacetamide, have been synthesized using innovative methods like microwave-assisted synthesis. Such advancements in chemical synthesis methods are crucial for developing more efficient and environmentally friendly industrial processes (Zhou Shu-jin, 2015).
Antioxidant and Biological Activity
The antioxidant properties and biological activities of o-methoxyphenols, related to 2-(4-methoxyphenoxy)-N,N-dimethylacetamide, have been extensively studied. These compounds are used in the cosmetic and food industries for their radical-scavenging abilities and potential health benefits (Fujisawa et al., 2005).
Mécanisme D'action
Target of Action
Related compounds such as lactisole derivatives have been shown to interact with the transmembrane domain of the t1r3 subunit of the human sweet taste receptor .
Mode of Action
It’s worth noting that similar compounds like 4-methoxyphenol have been reported to inhibit peroxide formation in ethers, chlorinated hydrocarbons, and ethyl cellulose .
Biochemical Pathways
Related compounds have been implicated in the inhibition of sweet taste perception, suggesting a potential role in gustatory signaling pathways .
Pharmacokinetics
Related compounds such as lactisole derivatives have been shown to interact with the transmembrane domain of the t1r3 subunit of the human sweet taste receptor , suggesting potential implications for bioavailability.
Result of Action
Related compounds have been shown to inhibit sweet taste perception , suggesting potential effects on gustatory signaling and taste perception.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-methoxyphenoxy)-N,N-dimethylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12(2)11(13)8-15-10-6-4-9(14-3)5-7-10/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEKYKGLBFEYHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenoxy)-N,N-dimethylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-[(3,4-dimethoxybenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5695755.png)



![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
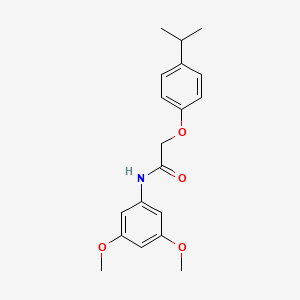
![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
